3-Chloro-5-fluoro-4-methoxybenzaldehyde

Enzymology Cancer Research Inhibitor Discovery

Researchers investigating ALDH3A1-mediated drug resistance often face confounding off-target effects. This compound provides a highly selective chemical probe solution. • Potent ALDH3A1 inhibition (IC50 0.9 µM) with >1000-fold selectivity over AOX1. • Unique 3-Cl-5-F-4-MeO substitution pattern offers distinct electronic properties for medicinal chemistry. Supplied with rigorous analytical data to ensure reproducible results. Ready for immediate global dispatch to accelerate your oncology research programs.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 177994-49-9
Cat. No. B069178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-methoxybenzaldehyde
CAS177994-49-9
Synonyms3-CHLORO-5-FLUORO-4-METHOXYBENZALDEHYDE
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)C=O)F
InChIInChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
InChIKeyHILNMKBXNYUXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-4-methoxybenzaldehyde: Halogenated Aromatic Aldehyde Building Block


3-Chloro-5-fluoro-4-methoxybenzaldehyde (CAS 177994-49-9) is a halogenated aromatic aldehyde building block, characterized by a unique 3-chloro-5-fluoro-4-methoxy substitution pattern on its benzene ring . This substitution confers distinct electronic and steric properties, making it a valuable intermediate for the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research .

Why Generic Halo-Benzaldehydes Cannot Substitute


The specific substitution pattern of 3-chloro-5-fluoro-4-methoxybenzaldehyde is non-trivial and cannot be easily replicated by a generic, unsubstituted, or differently substituted benzaldehyde. The combined electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group create a unique electronic environment on the ring, which directly influences its reactivity in key reactions like nucleophilic aromatic substitutions and cross-couplings [1]. Furthermore, its activity as a biochemical probe, such as its reported interaction with aldehyde dehydrogenase, is intrinsically linked to this specific substitution pattern, which generic analogs cannot mimic .

Quantitative Differentiation vs. Structural Analogs


ALDH3A1 Inhibition Potency vs. Close Analogs

In a head-to-head study evaluating inhibitors of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target in cancer research, 3-Chloro-5-fluoro-4-methoxybenzaldehyde demonstrated a potent IC50 of 0.9 µM [1]. In contrast, a close structural analog (Compound 2 in the same study, differing in halogen substitution) showed no significant inhibition at the same concentration, with an IC50 > 100 µM [2]. This represents a >111-fold difference in potency, underscoring the critical role of the specific chloro-fluoro substitution pattern.

Enzymology Cancer Research Inhibitor Discovery

Selectivity Profile: ALDH3A1 vs. Aldehyde Oxidase 1

A key differentiator for a research tool is its selectivity. Data from enzyme inhibition panels show that 3-Chloro-5-fluoro-4-methoxybenzaldehyde exhibits strong inhibition of human ALDH3A1 (IC50 = 0.9 µM) but is completely inactive against rabbit aldehyde oxidase 1 (AOX1) [1][2]. This contrasts with many aldehyde-based probes which can non-selectively inhibit multiple aldehyde-metabolizing enzymes, leading to confounding results in cellular assays.

Selectivity Drug Metabolism Off-Target Effects

Electronic Profile for Cross-Coupling Reactivity

In the synthesis of complex molecules, the efficiency of cross-coupling reactions is highly dependent on the electron density of the aryl halide. The presence of both electron-withdrawing (Cl, F) and electron-donating (OMe) groups on 3-Chloro-5-fluoro-4-methoxybenzaldehyde provides a fine-tuned electronic profile [1]. This allows for more predictable and selective transformations compared to simpler analogs like 4-methoxybenzaldehyde or 3-chloro-4-methoxybenzaldehyde, which can suffer from poor regioselectivity or sluggish reactivity in certain nucleophilic aromatic substitutions .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Validated Research and Industrial Application Scenarios


Selective ALDH3A1 Probe for Cancer Stem Cell Research

3-Chloro-5-fluoro-4-methoxybenzaldehyde is an ideal tool for researchers investigating the role of aldehyde dehydrogenase 3A1 (ALDH3A1) in cancer. Its potent, low-micromolar IC50 (0.9 µM) against ALDH3A1, combined with its high selectivity over the related enzyme aldehyde oxidase 1 (AOX1, IC50 > 1,000 µM), makes it uniquely suited for experiments aimed at elucidating ALDH3A1-specific functions in cellular models of drug resistance and stemness [1][2]. This minimizes the risk of confounding results from off-target inhibition.

Versatile Intermediate for Heterocyclic Bioactives

Due to its unique and balanced electronic profile, this compound serves as an advanced building block for the construction of complex, drug-like heterocycles. Its differentiated reactivity can streamline synthetic routes in medicinal chemistry projects targeting kinases, GPCRs, or other important drug targets, particularly where a specific substitution pattern is required for potency or selectivity [1].

SAR Comparator for Halogenated Aromatic Series

For projects optimizing the pharmacological properties of an aromatic series, 3-Chloro-5-fluoro-4-methoxybenzaldehyde is a valuable comparator. It provides a precise, commercially available reference point for understanding the combined impact of a 3-chloro, 5-fluoro, and 4-methoxy substitution pattern on parameters like potency, metabolic stability, and logP [1].

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